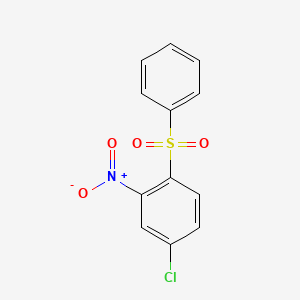

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer Fähigkeit, Kif18A mit einem IC50-Wert von 1,69 μM zu hemmen, erhebliche Aufmerksamkeit erregt . Kif18A ist entscheidend für die korrekte Ausrichtung der Chromosomen während der Zellteilung, wodurch BTB-1 zu einem wertvollen Werkzeug für die Untersuchung der Mitose und potenzieller therapeutischer Anwendungen wird .

Vorbereitungsmethoden

BTB-1 wird durch eine Reihe chemischer Reaktionen synthetisiert. Der Syntheseweg beinhaltet typischerweise die Reaktion von 4-Chlor-2-methylphenol mit Thiophosgen unter Bildung von 4-Chlor-2-methylphenylisothiocyanat. Dieses Zwischenprodukt wird dann mit Ammoniak umgesetzt, um BTB-1 zu ergeben . Die Reaktionsbedingungen beinhalten die Verwendung von Lösungsmitteln wie Dichlormethan und Temperaturen im Bereich von 0 °C bis Raumtemperatur .

Chemische Reaktionsanalyse

BTB-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: BTB-1 kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Reduktion von BTB-1 kann zur Bildung von Thiolen führen.

Substitution: BTB-1 kann nukleophile Substitutionsreaktionen eingehen, bei denen die Thiocyanatgruppe durch andere Nucleophile ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

BTB-1 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

BTB-1 übt seine Wirkung aus, indem es die ATPase-Aktivität von Kif18A in einer Adenosintriphosphat-kompetitiven, aber Mikrotubuli-unkompetitiven Weise hemmt . Diese Hemmung verlangsamt den Fortschritt der Zellen durch die Mitose, was zu einer mitotischen Ansammlung und Defekten in der Spindelmorphologie und Chromosomenausrichtung führt . BTB-1 bindet an Kif18A, wenn das Motorprotein mit seinen Pseudosubstrat-Mikrotubuli assoziiert ist, und verhindert die Konformationsänderungen, die für seine Funktion notwendig sind .

Analyse Chemischer Reaktionen

BTB-1 undergoes various chemical reactions, including:

Oxidation: BTB-1 can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction of BTB-1 can lead to the formation of thiols.

Substitution: BTB-1 can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

BTB-1 has a wide range of scientific research applications, including:

Wirkmechanismus

BTB-1 exerts its effects by inhibiting the ATPase activity of Kif18A in an adenosine triphosphate-competitive but microtubule-uncompetitive manner . This inhibition slows down the progression of cells through mitosis, leading to mitotic accumulation and defects in spindle morphology and chromosome alignment . BTB-1 binds to Kif18A when the motor protein is associated with its pseudosubstrate microtubules, preventing the conformational changes necessary for its function .

Vergleich Mit ähnlichen Verbindungen

BTB-1 ist einzigartig in seiner selektiven Hemmung von Kif18A im Vergleich zu anderen mitotischen Kinesinen . Ähnliche Verbindungen umfassen:

Auristatin F: Ein potenter Inhibitor der Mikrotubuli-Dynamik.

Cephalomannine: Ein Naturprodukt, das die Mikrotubuli-Assembly hemmt.

Tirbanibulin: Ein kleines Molekül, das die Tubulin-Polymerisation hemmt.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität und Potenz gegenüber bestimmten Zielmolekülen .

Biologische Aktivität

4-Chloro-2-nitro-1-(phenylsulfonyl)benzene is a compound with a unique structural configuration, characterized by the presence of a chloro group, a nitro group, and a phenylsulfonyl moiety. Its molecular formula is C₁₂H₈ClNO₄S, with a molecular weight of 297.71 g/mol. This compound has garnered interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of mitotic kinesin Kif18A and its potential antiviral properties against influenza A virus.

- Molecular Formula : C₁₂H₈ClNO₄S

- Molecular Weight : 297.71 g/mol

- Appearance : Solid, white to off-white

- Solubility : Soluble in dimethyl sulfoxide at concentrations of 30 mg/ml

Inhibition of Kif18A

This compound acts as an inhibitor of the mitotic kinesin Kif18A, binding to an allosteric site and preventing necessary conformational changes for motor function. The potency of this inhibition is quantified with an IC₅₀ value of 1.7 µM, indicating significant potential for therapeutic applications in cancer treatment where Kif18A is implicated.

Antiviral Activity

The compound has shown efficacy in suppressing the replication of influenza A virus by inhibiting key signaling pathways such as AKT and MAPK pathways. This inhibition prevents the nuclear export of viral components, showcasing its potential as an antiviral agent.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives containing the this compound structure against various bacterial strains. Notably, compounds derived from cinnamic acid derivatives with this moiety have demonstrated effective inhibition against high-level aminoglycoside-resistant Enterococcus spp., with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL .

Study on Antimicrobial Efficacy

A study investigating synthetic cinnamic acid derivatives revealed that compounds with the 4-chloro-2-mercaptobenzenesulfonamide moiety significantly inhibited biofilm formation in resistant Enterococcus strains. At concentrations of 4 × MIC, these compounds inhibited biofilm formation by 70% to 94% and reduced growth by up to 96% for vancomycin-resistant strains .

Anticancer Activity Assessment

In vitro tests on various cancer cell lines (HeLa, SKOV-3, and MCF-7) indicated that certain derivatives exhibited IC₅₀ values below 10 µg/mL, suggesting potent anticancer properties. The most active compounds were identified as having significant effects on cell viability and induced apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Chloro-2-nitrobenzene | C₆H₄ClN₃O₂ | Simple nitro-substituted benzene |

| 4-Nitrophenyl sulfone | C₁₂H₉NO₄S | Lacks chloro group; used in similar applications |

| Benzene sulfonamide | C₆H₇NO₂S | Basic structure; precursor for various sulfonyl compounds |

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to structurally similar compounds.

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDUQPHKUBZMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235359 | |

| Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86030-08-2 | |

| Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086030082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86030-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-nitro-1-(phenylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzenesulfonyl-4-chloro-2-nitro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.